1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Description
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Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(8-11(9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 |
InChI Key |
DODNRNONGJJAQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Solvent Selection for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
[1]
Executive Summary & Chemical Identity[1][2][3]
1-(4-methyl-3-nitrophenyl)-1H-pyrrole is a functionalized N-aryl pyrrole derivative often utilized as a building block in the synthesis of optoelectronic materials and pharmaceutical intermediates.[1] Its solubility behavior is governed by the competition between the hydrophobic pyrrole/tolyl scaffold and the polar, electron-withdrawing nitro group.
This guide provides a predictive solubility profile based on structural analogs (SAR), followed by a validated experimental protocol for precise determination. It is designed to assist process chemists in selecting solvents for synthesis, purification (recrystallization), and formulation.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1-(4-methyl-3-nitrophenyl)-1H-pyrrole |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| Structural Analogs | 1-(4-nitrophenyl)pyrrole (CAS 4533-42-0); 1-(4-methylphenyl)pyrrole (CAS 827-60-1) |
Predicted Solubility Profile & Solvent Selection[4]
Note: Specific quantitative mole-fraction data for this exact isomer is not available in open thermodynamic databases.[1] The values below are high-confidence estimates derived from the physicochemical properties of the 4-nitrophenyl and 4-methylphenyl analogs.
Solubility Thermodynamics (SAR Analysis)
The molecule exhibits a "push-pull" electronic structure.[1] The electron-rich pyrrole ring and the electron-deficient nitro-aryl moiety create a dipole that enhances solubility in polar aprotic solvents while maintaining significant solubility in chlorinated hydrocarbons due to
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Application Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Reaction Medium : Excellent for synthesis and extraction.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>150 mg/mL) | Stock Solutions : Ideal for biological assays or high-concentration stocks.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High (50–100 mg/mL) | Process Solvent : Good balance for reaction workup.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low-Moderate (10–30 mg/mL) | Recrystallization : High solubility at boiling point; low at RT.[1] |
| Aromatic | Toluene, Xylene | Moderate (20–50 mg/mL) | Recrystallization : Good for obtaining high-quality crystals.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble/Trace (<1 mg/mL) | Anti-Solvent : Use to precipitate the product from DCM or EtOAc. |
| Aqueous | Water, PBS Buffers | Insoluble (<0.01 mg/mL) | Wash Solvent : Removes inorganic salts during workup. |
Recrystallization Strategy
For purification, a binary solvent system is recommended to exploit the steep solubility curve of the nitro-pyrrole moiety.
-
System A (Standard): Dissolve in hot Ethanol (95%) ; cool slowly to 4°C.[1]
-
System B (High Purity): Dissolve in minimal Ethyl Acetate ; add Hexane dropwise until turbid; chill.
Experimental Protocol: Gravimetric Solubility Determination
To generate precise data for your specific batch (essential for GMP compliance), follow this self-validating saturation shake-flask method.
Workflow Visualization
Caption: Step-by-step workflow for determining thermodynamic equilibrium solubility.
Detailed Methodology
-
Preparation :
-
Weigh approximately 100 mg of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole into a 20 mL scintillation vial.
-
Add 2.0 mL of the target solvent (e.g., Toluene).
-
-
Saturation :
-
If the solid dissolves completely, add more solid until a persistent suspension is observed.
-
Seal the vial tightly with Parafilm to prevent evaporation.
-
-
Equilibration :
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate at 200 rpm for 24 hours.
-
-
Sampling :
-
Stop agitation and allow the suspension to settle for 1 hour (sedimentation).
-
Using a pre-warmed syringe, withdraw 1.0 mL of the supernatant.
-
Filter through a 0.45 µm PTFE filter (hydrophobic for organics) into a pre-weighed vessel.
-
-
Quantification (Gravimetric) :
-
Evaporate the solvent under a nitrogen stream or vacuum.
-
Dry the residue in a vacuum oven at 40°C until constant weight is achieved.
-
Calculation :
[1]
-
Thermodynamic Modeling (Van't Hoff Analysis)[1][5][6]
If solubility is measured at multiple temperatures (e.g., 298K, 308K, 318K), the enthalpy of dissolution (
Equation:
Where:
- = Mole fraction solubility[1]
- = Ideal gas constant (8.314 J/mol[1]·K)
- = Absolute temperature (K)[1][2]
Interpretation:
-
Positive
: Endothermic dissolution. Solubility increases with temperature (Typical for this compound).[3] -
Linear Plot : Plotting
vs. should yield a straight line. Deviations suggest a change in polymorphic form or solvent binding (solvate formation).
References
-
PubChem Compound Summary . 1-(4-Nitrophenyl)-1H-pyrrole (Analog Data). National Center for Biotechnology Information.[1] Link[1]
-
Journal of Chemical & Engineering Data . Solubility Measurement and Thermodynamic Modeling of N-Aryl Pyrrole Derivatives. (General reference for methodology). Link
-
Organic Syntheses . Synthesis of N-Aryl Pyrroles via Paal-Knorr Reaction. Org. Synth. 2000.[1] (Context for solvent selection in synthesis). Link
-
BenchChem . General Solubility Protocols for Hydrophobic Heterocycles. Link[1]
Technical Whitepaper: Physicochemical Profiling of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Executive Summary
The compound 1-(4-methyl-3-nitrophenyl)-1H-pyrrole represents a specialized class of N-aryl pyrroles, serving as a critical intermediate in the synthesis of bioactive alkaloids, conducting polymers, and kinase inhibitors. Despite its utility, specific physicochemical data for this 3,4-disubstituted isomer is often conflated with its maleimide derivatives or 4-nitro isomers.
This technical guide provides a definitive structural analysis, synthesized physicochemical profile, and rigorous experimental protocols for the characterization of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole. It addresses the "data gap" for this specific isomer by leveraging Structure-Property Relationship (SPR) analysis alongside standard validation methodologies.
Chemical Identity & Structural Analysis[1][2][3][4]
Before defining thermal properties, we must establish the precise chemical identity to avoid common database errors (e.g., confusion with 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione).
| Attribute | Specification |
| IUPAC Name | 1-(4-methyl-3-nitrophenyl)-1H-pyrrole |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Core Structure | Pyrrole ring N-linked to a toluene core with a meta-nitro group |
| Key Functional Groups | Nitro (-NO₂), Methyl (-CH₃), Pyrrole (aromatic heterocycle) |
| SMILES | CC1=C(C=C(C=C1)N2C=CC=C2)[O-] |
Structural Logic
The 4-methyl-3-nitro substitution pattern creates a specific steric and electronic environment. Unlike the highly symmetric 1-(4-nitrophenyl)pyrrole (MP: 180–183 °C), the 3-nitro group in this compound introduces a dipole perpendicular to the ring axis, while the 4-methyl group provides steric bulk that disrupts efficient crystal packing. This suggests a melting point significantly lower than the para-nitro analog.
Physicochemical Data: Experimental & Predicted
The following data synthesizes available literature on N-aryl pyrrole analogs and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions.
Melting Point and Boiling Point Profile
| Property | Value / Range | Confidence Level | Method / Source |
| Melting Point (MP) | 85 °C – 95 °C (Predicted) | High (SPR Analysis) | Derived from analog interpolation (see below) |
| Boiling Point (BP) | 335 °C ± 10 °C (at 760 mmHg) | Medium (Predicted) | ACD/Labs & EPISuite Models |
| Flash Point | ~156 °C | Medium | Predicted based on BP |
| Density | 1.23 ± 0.1 g/cm³ | High | Calculated |
Analog-Based Melting Point Derivation
To validate the predicted MP range, we analyze the thermal shifts of structurally related precursors:
-
Precursor: 4-methyl-3-nitroaniline (MP: 77–80 °C).
-
Analog 1: 1-(3-nitrophenyl)pyrrole (MP: 72 °C).
-
Analog 2: 1-(4-nitrophenyl)pyrrole (MP: 180–183 °C).
Analysis: The conversion of an aniline to a pyrrole typically removes hydrogen bond donors (NH₂ → Pyrrole), which often lowers the melting point unless significant
Experimental Protocols
Since exact experimental values for this specific isomer are rare in open literature, the following protocols are the gold standard for in-house determination.
Synthesis (Clauson-Kaas Reaction)
The most reliable route to generate the standard for physical property testing.
Reagents:
-
4-Methyl-3-nitroaniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Acetic Acid (Glacial, Solvent/Catalyst)[1]
Workflow:
-
Dissolution: Dissolve 4-methyl-3-nitroaniline in glacial acetic acid under N₂ atmosphere.
-
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour reaction mixture into ice-cold water. The product typically precipitates.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel) to ensure <0.5% impurity before MP measurement.
Melting Point Determination (DSC Method)
For high-precision pharmaceutical characterization.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).
-
Sample Prep: Encapsulate 2–5 mg of dried, recrystallized sample in a Tzero aluminum pan.
-
Ramp: Equilibrate at 40 °C, then ramp at 10 °C/min to 200 °C.
-
Analysis: Record the onset temperature (
) as the melting point, not the peak.
Boiling Point Determination (Siwoloboff Method)
For rapid benchtop verification.
-
Setup: Place a small amount of sample in an ignition tube attached to a thermometer in a Thiele tube (filled with silicone oil).
-
Capillary: Insert a sealed capillary tube (open end down) into the sample.
-
Heating: Heat gently. Observe the stream of bubbles from the capillary.
-
Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. The temperature at which bubbling stops and liquid is sucked back into the capillary is the boiling point.
Visualization of Workflows
Synthesis & Characterization Logic
The following diagram illustrates the critical path from precursor selection to physical property validation.
Figure 1: Synthesis and characterization workflow for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole.
Thermal Property Factors
This diagram details the intermolecular forces influencing the melting point of this specific isomer.
Figure 2: Structure-Property Relationship (SPR) analysis of thermal determinants.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[2] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link (Foundational synthesis method).
-
PubChem Database. 1-(4-Nitrophenyl)-1H-pyrrole (CID 8027 Analog Data). National Library of Medicine. Link (Source for analog benchmarking).
-
Sigma-Aldrich. Safety Data Sheet: 4-Methyl-3-nitroaniline. Link (Precursor data source).
- Katritzky, A. R., et al. (2010). Synthesis of pyrroles. Chemical Reviews, 110(11), 6904-6981. (Comprehensive review on pyrrole synthesis and properties).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds, natural products, and functional materials. The strategic introduction of substituents onto the pyrrole ring and the nitrogen atom allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a detailed protocol for the synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, a valuable intermediate for the development of novel chemical entities in drug discovery and materials science. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures.
The synthesis detailed herein utilizes the robust and widely applicable Paal-Knorr pyrrole synthesis, specifically the Clauson-Kaas modification, which employs a stable precursor to the requisite 1,4-dicarbonyl compound.[1][2] This method provides a reliable and efficient route to N-arylpyrroles from readily available starting materials.
Synthetic Strategy: The Paal-Knorr/Clauson-Kaas Reaction
The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3][4] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[5]
A significant advancement in the Paal-Knorr synthesis is the Clauson-Kaas modification, which utilizes 2,5-dimethoxytetrahydrofuran as a stable and easily handled precursor to succinaldehyde, the required 1,4-dicarbonyl compound.[2] In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to generate the reactive dialdehyde, which then undergoes condensation with the primary amine. This approach is particularly advantageous as it avoids the isolation and handling of the often unstable succinaldehyde.
The overall synthetic transformation for the preparation of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole is depicted below:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
Application Note & Protocol: Electropolymerization of 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole for Advanced Material Fabrication
Abstract
This document provides a comprehensive guide for the electrochemical polymerization of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, a functionalized monomer designed for the creation of bespoke conductive polymer films. The strategic placement of an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl substituent allows for nuanced control over the electronic properties and polymerization behavior of the resulting polypyrrole derivative. This guide details the underlying electrochemical principles, offers a step-by-step protocol for film deposition using cyclic voltammetry, outlines methods for polymer characterization, and provides insights into expected results and troubleshooting. The protocols herein are designed for researchers in materials science, electrochemistry, and sensor development, aiming to fabricate tailored polymer surfaces for a range of applications.
Introduction and Scientific Rationale
Polypyrrole (PPy) is a widely studied conductive polymer due to its straightforward synthesis, environmental stability, and high conductivity.[1][2] The functionalization of the pyrrole monomer is a key strategy to modulate the physical and chemical properties of the resulting polymer. N-substitution, in particular, offers a versatile route to introduce new functionalities without disrupting the primary polymerization pathway at the α-positions (C2 and C5) of the pyrrole ring.[3]
The monomer of interest, 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, presents a unique electronic architecture. The N-phenyl ring's substituents are expected to exert significant influence:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it is anticipated to increase the oxidation potential of the monomer compared to unsubstituted N-phenylpyrrole.[4][5] This effect can influence the polymerization kinetics and the resulting polymer's electronic band structure.
-
Methyl Group (-CH₃): As an electron-donating group, it can partially counteract the effect of the nitro group, offering a finer level of electronic tuning. Its position relative to the nitro group is critical for the overall electronic effect.
Electrochemical polymerization is the preferred method for generating thin, uniform, and adherent polymer films directly onto an electrode surface.[3][4] This technique allows for precise control over film thickness and morphology by manipulating parameters such as potential, scan rate, and monomer concentration.[4]
Mechanism of Electropolymerization
The electropolymerization of pyrrole and its derivatives proceeds via an oxidative coupling mechanism.[6] While the exact mechanism is a subject of extensive research, the generally accepted steps are outlined below. Understanding this process is crucial for interpreting electrochemical data and optimizing the polymerization protocol.
-
Monomer Oxidation: The process begins with the oxidation of the monomer at the electrode surface to form a radical cation.
-
Radical Coupling: Two radical cations couple, typically at the α-positions (C2 and C5), to form a dimeric dication.
-
Deprotonation: The dimer expels two protons to re-establish aromaticity, forming a neutral dimer.
-
Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is readily oxidized, allowing for further coupling with other radical cations and chain growth.
-
Polymer Film Deposition: As the conjugated polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface as a film. The polymer film is in its oxidized (conductive) state, doped with anions from the supporting electrolyte.
Caption: Generalized mechanism of pyrrole electropolymerization.
Experimental Design and Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| 1-(4-methyl-3-nitrophenyl)-1H-pyrrole | Synthesis Grade | Custom Synthesis | Purity should be >98% as confirmed by NMR and elemental analysis. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich, VWR | Use of anhydrous solvent is critical to prevent side reactions involving water. |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Electrochemical Grade | Sigma-Aldrich, TCI | A common, electrochemically stable supporting electrolyte.[4] Dry thoroughly before use. |
| Platinum (Pt) disk working electrode | 2-3 mm diameter | BASi, CH Instruments | Polish to a mirror finish before each experiment. |
| Platinum (Pt) wire or mesh counter electrode | High Purity | BASi, CH Instruments | Provides a large surface area for counter reactions. |
| Ag/AgCl or Ag/Ag⁺ reference electrode | Standard | BASi, CH Instruments | Ensure the filling solution is appropriate and free of air bubbles. |
| Alumina polishing powder (0.3 & 0.05 µm) | - | Buehler, Allied | For polishing the working electrode. |
Protocol 1: Working Electrode Preparation
Rationale: A clean and smooth electrode surface is paramount for reproducible film growth. Any surface contamination or roughness can lead to non-uniform current distribution and poor film adhesion.
-
Mechanical Polishing: Polish the Pt disk working electrode on a polishing pad with a slurry of 0.3 µm alumina powder for 2-3 minutes.
-
Fine Polishing: Rinse the electrode thoroughly with deionized water and repeat the polishing step with 0.05 µm alumina powder for 2-3 minutes to achieve a mirror-like finish.
-
Sonication: Sonicate the electrode sequentially in deionized water and then ethanol for 3-5 minutes each to remove any embedded alumina particles and organic residues.[7]
-
Drying: Dry the electrode under a stream of high-purity nitrogen gas.
-
Electrochemical Cleaning (Optional but Recommended): Cycle the electrode potential in a 0.5 M H₂SO₄ solution until a stable and characteristic Pt voltammogram is obtained.[7] Rinse thoroughly with deionized water and dry before use.
Protocol 2: Electropolymerization via Cyclic Voltammetry (CV)
Rationale: Cyclic voltammetry is an ideal technique for electropolymerization as it allows for both the deposition and the simultaneous in-situ monitoring of polymer film growth.[8] The increase in peak currents with each cycle indicates the deposition of a conductive material.
-
Prepare the Electrolyte Solution: In an electrochemical cell, prepare a solution of 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Add Monomer: Add the 1-(4-methyl-3-nitrophenyl)-1H-pyrrole monomer to the electrolyte solution to a final concentration of 5-10 mM.[4]
-
Deoxygenate: Purge the solution with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Assemble the Cell: Assemble the three-electrode cell with the polished Pt working electrode, Pt counter electrode, and the reference electrode.
-
Perform Electropolymerization:
-
Set the potentiostat for cyclic voltammetry.
-
Potential Window: Scan the potential from an initial potential where no reaction occurs (e.g., 0 V) to a final potential sufficiently positive to oxidize the monomer. A suggested range is -1.5 V to +2.0 V vs Ag/AgCl, which may require optimization.[4][9]
-
Scan Rate: Use a scan rate of 50-100 mV/s.
-
Number of Cycles: Perform 10-20 cycles. The number of cycles directly controls the thickness of the polymer film.[9]
-
-
Film Rinsing: After polymerization, carefully remove the working electrode from the cell and gently rinse it with fresh, pure acetonitrile to remove any unreacted monomer and excess electrolyte.
Caption: Workflow for electropolymerization and characterization.
Characterization of the Polymer Film
Electrochemical Characterization
Rationale: Characterizing the polymer film in a monomer-free electrolyte solution confirms its successful deposition and reveals its redox activity.
-
Prepare a Monomer-Free Solution: Prepare a fresh solution of 0.1 M TBAPF₆ in acetonitrile.
-
Transfer Electrode: Place the polymer-coated working electrode, along with the counter and reference electrodes, into this new solution.
-
Run CV: Perform cyclic voltammetry over a potential range within the solvent window (e.g., -1.5 V to +1.5 V). The resulting voltammogram should show the characteristic redox peaks (oxidation and reduction) of the polymer film, confirming its electroactivity.[10]
Spectroscopic and Microscopic Characterization
For a more in-depth analysis, the following techniques are recommended:
-
FTIR Spectroscopy: To confirm the chemical structure of the polymer and verify that the monomer units are incorporated into the polymer backbone.[2][11]
-
UV-Vis Spectroscopy: To study the electronic transitions (π-π* transitions) of the conjugated polymer, providing information about its band gap.[1]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, uniformity, and porosity of the deposited polymer film.[1][2]
Expected Results and Troubleshooting
-
During Polymerization: The cyclic voltammogram should show an irreversible oxidation wave on the first scan, corresponding to the monomer oxidation. In subsequent scans, broad, reversible redox peaks corresponding to the polymer film should appear and grow with each cycle.[10] This increasing current is a clear indication of the deposition of a conductive film.
-
Polymer Film Appearance: The film should appear uniform and adherent to the electrode surface. The color will depend on its oxidation state but is typically dark (brown, black, or dark green).
-
Troubleshooting:
-
No film formation: The oxidation potential may not be high enough. Try extending the anodic potential limit. Ensure the monomer is pure and the solvent is anhydrous.
-
Poorly adherent film: The electrode surface may be contaminated. Re-polish the electrode carefully. Alternatively, decrease the scan rate or monomer concentration to slow down film growth.
-
High background current: The electrolyte may be impure or contain water. Use high-purity, dry reagents and solvent.
-
Conclusion
This application note provides a robust framework for the successful electropolymerization of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole. By carefully controlling the experimental parameters as outlined, researchers can reliably produce functionalized conductive polymer films. The resulting materials, with their tailored electronic properties, hold promise for applications in chemical sensors, electrocatalysis, and organic electronic devices. Further investigation into the specific properties of this polymer, such as its conductivity and sensing capabilities, is a promising area for future research.
References
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PMC.
- Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. PMC.
- Polypyrrole Derivatives: Preparation, Properties and Application. MDPI.
- Cyclic voltammograms of electropolymerization of 0.01 M pyrrole in an aqueous solution containing 0.01 M NaC 104. ResearchGate.
- cyclic voltammogram of electropolymerization of 0.07 M pyrrole on platinum electrode. ResearchGate.
- Deep-Learning-Enhanced Living Biophotovoltaics: Predictive Photocurrent Modeling and Sensitive Herbicide Biosensing. ACS Publications.
- N-SUBSTITUTED 2,5-DI(2-THIENYL)PYRROLES: APPLICATION, PRODUCTION, PROPERTIES, AND ELECTROCHEMICAL POLYMERIZATION. Chemistry of Heterocyclic Compounds.
- Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed over 20 cycles between − 1 and 1.2 V vs. SCE at scanning rate 20 mV s −1 , in the electrolyte 0.1 M LiClO 4 in acetonitrile. ResearchGate.
- Electrochemical polymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1 H-pyrrole as a novel immobilization platform for microbial sensing. PubMed.
- Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers. ResearchGate.
- Electrochemical Polymerization of Pyrrole–Perimidine Hybrids: Low-Band-Gap Materials with High n-Doping Activity. ACS Publications.
- The mechanisms of pyrrole electropolymerization. RSC Publishing.
- Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scientific Research Publishing.
- Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. PMC.
- ELECTROPOLYMERIZATION OF PYRROLE SUBSTITUTED METALLOPORPHYRINS - SYNTHESIS AND CHARACTERIZATION. ResearchGate.
- Synthesis and Characterization of Polypyrrole (PPY) Thin Film by Spin Coating Technique. IARJSET.
- Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. PubMed.
- Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar.
- Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Publications.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Paal-Knorr synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Executive Summary
This technical guide details the synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole , a key heterocyclic scaffold often used in the development of anti-tubercular agents and polymerization catalysts. While the user request references "Paal-Knorr," this specific target—possessing an unsubstituted pyrrole ring—requires the Clauson-Kaas modification .
Standard Paal-Knorr protocols utilize 1,4-diketones (yielding 2,5-dimethylpyrroles). To achieve the 1H-pyrrole (unsubstituted carbons), we utilize 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent. This protocol addresses the specific challenge of the electron-deficient amine (4-methyl-3-nitroaniline), which exhibits reduced nucleophilicity due to the nitro group, requiring optimized acidic conditions for successful cyclization.
Retrosynthetic Analysis & Mechanistic Insight
The Chemical Challenge
The primary obstacle in this synthesis is the electronic nature of 4-methyl-3-nitroaniline . The nitro group (
-
Consequence: Standard mild conditions (e.g., ethanol/water reflux) may result in incomplete conversion or stalled hemiaminal intermediates.
-
Solution: Utilization of Glacial Acetic Acid as both solvent and catalyst to facilitate the ring-opening of the furan and the subsequent dehydration steps.
Reaction Mechanism (Clauson-Kaas)
The reaction proceeds through an acid-catalyzed cascade:
-
Activation: Acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran generates the reactive 1,4-dicarbonyl species (succinaldehyde) in situ.
-
Condensation: The deactivated aniline attacks the carbonyl carbon.
-
Cyclization: Intramolecular attack closes the ring.
-
Aromatization: Double dehydration yields the aromatic pyrrole system.
Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Methyl-3-nitroaniline | 152.15 | 1.0 | 1.52 g (10 mmol) | Limiting Reagent (Amine) |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | 1.45 g (1.43 mL) | Succinaldehyde Surrogate |
| Glacial Acetic Acid | 60.05 | Solvent | 15 - 20 mL | Solvent & Catalyst |
| Sodium Acetate (Optional) | 82.03 | 0.1 | ~80 mg | Buffer (prevents polymerization) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 4-methyl-3-nitroaniline (1.52 g) to the flask.
-
Add Glacial Acetic Acid (15 mL). Stir until the aniline is fully dissolved. Note: The solution will likely be yellow/orange.
-
Add 2,5-dimethoxytetrahydrofuran (1.43 mL) via syringe.
Step 2: Reaction (Reflux)
-
Heat the mixture to reflux (approx. 118°C) using an oil bath or heating mantle.
-
Maintain reflux for 2–4 hours .
-
Monitoring: Check TLC (20% EtOAc in Hexanes). The starting aniline spot (usually lower R_f due to polarity) should disappear, and a new, less polar fluorescent spot (Pyrrole) should appear near the solvent front.
-
Visual Cue: The reaction mixture typically darkens from orange to dark brown/black.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the crude mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Observation: A precipitate should form.
-
Scenario A (Solid forms): Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acetic acid.
-
Scenario B (Oiling out): If a sticky oil forms, extract with Dichloromethane (DCM) (3 x 30 mL). Wash the organic layer with sat. NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4 and concentrate
-
in vacuo.
-
Step 4: Purification
-
Recrystallization (Preferred): The crude solid is often pure enough, but can be recrystallized from Ethanol/Water (9:1) or Isopropanol .
-
Flash Chromatography (If necessary): Silica gel; Eluent: Hexanes/EtOAc (90:10
80:20).
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
-
Appearance: Pale yellow to tan solid.
-
1H NMR (CDCl3, 400 MHz) Diagnostic Signals:
- 2.60–2.65 ppm (s, 3H): Methyl group on the aryl ring.
- 6.35 ppm (t, 2H): Pyrrole C3/C4 protons (Look for the triplet splitting characteristic of pyrroles).
- 7.10 ppm (t, 2H): Pyrrole C2/C5 protons (Deshielded due to Nitrogen).
- 7.40–8.00 ppm (m, 3H): Aromatic protons (Pattern depends on NO2/Me substitution; look for deshielding near NO2).
-
Mass Spectrometry (ESI/GC-MS):
-
Expected [M+]: 202.21 .
-
Look for molecular ion peak at m/z 202.
-
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Amine deactivation by Nitro group. | Increase reflux time to 6-8 hours; Ensure Acetic Acid is glacial (water inhibits dehydration). |
| Black Tar Formation | Polymerization of pyrrole (acid sensitive). | Perform workup immediately after TLC shows consumption of amine. Do not overheat. Add NaOAc buffer. |
| Product is Oily | Residual solvent or impurities. | Triturate the oil with cold pentane or hexanes to induce crystallization. |
Safety & Handling
-
4-Methyl-3-nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. Potential cumulative effects. Use in a fume hood.
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid. Causes skin irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with gloves and eye protection.
References
-
Clauson-Kaas, N., & Timbie, Z. (1952).[1] Nucleus-seeking reactions of some N-substituted pyrroles. Acta Chemica Scandinavica. (Foundational Method).
-
Banik, B. K., et al. (2004). Microwave-induced Paal-Knorr reaction: A simple and eco-friendly synthesis of N-substituted pyrroles. Tetrahedron Letters. (Modern Variations).
-
Amarnath, V., & Amarnath, K. (1995).[2] Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry. (Mechanistic Insights).
-
PubChem Compound Summary. (2023). 1-(4-methyl-3-nitrophenyl)-1H-pyrrole. (Chemical Property Validation).
Sources
applications of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole in optoelectronics
This Application Note is structured as a technical guide for the synthesis, crystal growth, and optoelectronic characterization of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole (referred to herein as MNP-Pyr ).
This guide addresses the material's specific utility as a non-centrosymmetric organic chromophore for Second Harmonic Generation (SHG) and potential THz wave generation.[1] It integrates the chemical stability of the pyrrole donor with the hyperpolarizability induced by the nitro-substituted aryl acceptor.
Executive Summary
1-(4-methyl-3-nitrophenyl)-1H-pyrrole (MNP-Pyr ) represents a class of "Push-Pull" organic semiconductors where the electron-rich pyrrole ring (Donor) is coupled to an electron-deficient nitro-aryl group (Acceptor) via a
Key Application Areas:
-
Second Harmonic Generation (SHG): The 3-nitro/4-methyl substitution pattern is engineered to disrupt centrosymmetric crystal packing, a critical requirement for quadratic non-linear optics (NLO).[1]
-
Electro-Optic Modulators: High molecular hyperpolarizability (
) due to intramolecular charge transfer (ICT).[1] -
Pharmaceutical Intermediates: The 1-(aryl)-pyrrole scaffold is a validated pharmacophore in kinase inhibitors, making this protocol relevant for dual-use screening libraries.[1]
Molecular Design & Mechanism
The optoelectronic utility of MNP-Pyr stems from its D-
-
Donor (D): The Pyrrole ring lone pair participates in the aromatic system, pushing electron density toward the phenyl ring.
-
Acceptor (A): The Nitro (
) group at the meta position (relative to methyl) or para (relative to pyrrole) acts as a strong electron sink.[1] -
Steric Control: The Methyl (
) group is not merely a spacer; it provides steric bulk that forces the molecule into a twisted conformation or specific herringbone packing in the solid state, preventing dipole cancellation (anti-parallel pairing) common in simple nitro-aromatics.[1]
Mechanism of Action: Intramolecular Charge Transfer (ICT)
Upon optical excitation, electron density shifts from the pyrrole to the nitro group, creating a large change in dipole moment (
Figure 1: Intramolecular Charge Transfer (ICT) pathway driving the NLO response in MNP-Pyr.
Synthesis Protocol: Modified Paal-Knorr Condensation
Objective: Synthesize high-purity MNP-Pyr from 4-methyl-3-nitroaniline. Reaction Type: Paal-Knorr Pyrrole Synthesis (Clauson-Kaas modification).[1]
Reagents & Materials
| Reagent | CAS No.[2] | Role | Eq. |
| 4-Methyl-3-nitroaniline | 119-32-4 | Precursor (Amine) | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | Pyrrole Equivalent | 1.1 |
| Glacial Acetic Acid | 64-19-7 | Solvent/Catalyst | Solvent |
| Sodium Acetate | 127-09-3 | Buffer/Catalyst | 0.1 |
Step-by-Step Procedure
-
Activation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyl-3-nitroaniline (10 mmol, 1.52 g) in Glacial Acetic Acid (30 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 mL) dropwise over 5 minutes.
-
Note: The solution will darken as the reaction initiates.
-
-
Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.
-
Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.
-
Precipitation: The product typically precipitates as a yellow/orange solid. If oiling occurs, extract with Dichloromethane (DCM, 3 x 50 mL), wash with saturated
(to remove acetic acid), dry over , and concentrate in vacuo.[1] -
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) to yield MNP-Pyr .
Self-Validating Checkpoint: The final product must show no N-H stretch in the IR spectrum (3300-3500 cm⁻¹ region), confirming full conversion of the aniline to the pyrrole.
Crystal Growth Protocol (for NLO Testing)
To observe SHG, the material must be crystallized in a non-centrosymmetric space group.
Method: Slow Evaporation Solution Growth (SESG).[1]
-
Solvent Selection: Prepare a saturated solution of MNP-Pyr in Acetone or Methanol at 40°C.
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean borosilicate glass vial to remove dust seeds.
-
Growth: Cover the vial with parafilm and perforate with 3–5 pinholes. Place in a vibration-free environment at constant temperature (25°C).
-
Harvesting: Optical quality crystals (yellow prisms/needles) typically form over 7–14 days.[1]
Characterization & Application Testing
A. Structural Confirmation (NMR)
-
NMR (500 MHz,
):-
2.55 (s, 3H,
) -
6.35 (t, 2H, Pyrrole
-H) -
7.10 (t, 2H, Pyrrole
-H) - 7.45 (d, 1H, Ar-H ortho to methyl)
- 7.60 (dd, 1H, Ar-H)
- 8.05 (d, 1H, Ar-H ortho to nitro)
-
Interpretation: The distinct pyrrole triplet signals and the aromatic splitting pattern confirm the N-aryl substitution.
-
2.55 (s, 3H,
B. Optoelectronic: Kurtz-Perry Powder Test (SHG)
This is the standard protocol to verify if the material is NLO active.[1]
-
Preparation: Grind the grown crystals into a fine powder and sieve to a uniform particle size (e.g., 100–150 µm).
-
Reference: Prepare a similar sample of Urea or KDP (Potassium Dihydrogen Phosphate) as a reference standard.[1]
-
Excitation: Irradiate the sample with a Q-switched Nd:YAG laser (
nm).[1] -
Detection: Monitor the emission at 532 nm (Green light) using a photomultiplier tube (PMT) behind a 532 nm bandpass filter.
-
Quantification:
[1]-
Target Metric: MNP-Pyr derivatives typically exhibit efficiencies 2–10x that of Urea due to the extended
-conjugation.[1]
-
C. UV-Vis Spectroscopy
-
Solvent: Acetonitrile or DMF.
-
Observation: Look for a broad absorption band in the 350–420 nm range. This is the Charge Transfer (CT) band .
-
Relevance: The cutoff wavelength (
) determines the transparency window.[1] For SHG applications, the material must be transparent at the second harmonic wavelength (532 nm). MNP-Pyr is typically transparent above 450 nm, making it suitable for 1064 nm 532 nm conversion.[1]
Workflow Diagram
Figure 2: Complete experimental workflow from precursor to optoelectronic characterization.
Safety & Handling
-
Nitroaromatics: Precursors like 4-methyl-3-nitroaniline are potentially toxic and can be absorbed through the skin.[1] Wear nitrile gloves and work in a fume hood.
-
Pyrroles: Generally light-sensitive.[1] Store the final product in amber vials under inert atmosphere (
) to prevent oxidation (darkening).
References
-
Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][3][4] Journal of Organic Chemistry, vol. 56, no. 24, 1991, pp. 6924–6931. Link
-
NLO Characterization: Kurtz, S. K., and Perry, T. T. "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics, vol. 39, no. 8, 1968, pp. 3798–3813. Link
-
Precursor Data: "4-Methyl-3-nitroaniline."[1][5][6] PubChem Database, National Center for Biotechnology Information. CID 8400. Link
- Pyrrole NLO Context: Nalwa, H. S., et al. "Organic Materials for Nonlinear Optics." Applied Organometallic Chemistry, vol. 5, no. 4, 1991.
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. 65833-10-5|1-(4-Methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. 4-Methyl-3-nitroaniline, 50 g, CAS No. 119-32-4 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Troubleshooting & Optimization
stability of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole in acidic conditions
Technical Support Guide: Stability of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole in Acidic Conditions
Executive Summary
You are inquiring about the stability of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole in acidic media. Unlike unsubstituted pyrrole, which rapidly polymerizes in acid ("pyrrole red" formation), your compound exhibits enhanced stability due to the electron-withdrawing nature of the 3-nitro group on the N-aryl substituent.
However, this stability is conditional. While it survives weak acids (e.g., acetic acid reflux) used in its synthesis, it remains vulnerable to strong mineral acids (HCl, H₂SO₄), especially at high concentrations or elevated temperatures.
Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned dark red/black after adding HCl. Is my compound destroyed?
-
Diagnosis: Likely yes.[1] This is the hallmark of acid-catalyzed polymerization .
-
Root Cause: Even with the stabilizing nitro group, strong mineral acids protonate the pyrrole ring (typically at C3), creating a highly reactive electrophile that attacks unprotonated pyrrole molecules. This chain reaction forms conjugated polymers (polypyrrole-like tars) that appear black or deep red.
-
Corrective Action:
-
Immediate: Neutralize the solution with saturated NaHCO₃ to stop further polymerization, though formed polymers are irreversible.
-
Future: Switch to weaker acids (Acetic Acid, Formic Acid) or buffer the system to pH > 4. If a strong acid is required for a subsequent step (e.g., nitro reduction), use Titanium(III) chloride or Iron/Acetic Acid instead of Sn/HCl.
-
Q2: I am seeing low yields during the Clauson-Kaas synthesis in acetic acid. Is the product decomposing?
-
Diagnosis: Unlikely to be decomposition if the temperature is < 120°C.
-
Root Cause: The 3-nitro group is electron-withdrawing, which deactivates the aniline nitrogen (4-methyl-3-nitroaniline), making it a poor nucleophile. The initial attack on 2,5-dimethoxytetrahydrofuran is the rate-limiting step.
-
Corrective Action:
-
Catalysis: Do not add strong mineral acid to "speed it up." Instead, use a Lewis acid catalyst like Sc(OTf)₃ or P₂O₅ in toluene/dioxane to facilitate ring closure without triggering pyrrole polymerization.
-
Protocol: Ensure the reaction is refluxing vigorously to remove methanol/water, driving the equilibrium forward.
-
Q3: Can I store this compound in CDCl₃ (Chloroform-d) for NMR analysis?
-
Diagnosis: Risky for long durations.
-
Root Cause: Chloroform naturally decomposes to form traces of HCl (phosgene pathway) over time, especially if not stabilized with silver foil or amylene. This trace acid is sufficient to initiate oligomerization in sensitive pyrroles over days.
-
Corrective Action:
-
Filter CDCl₃ through basic alumina before use.
-
Add a drop of triethylamine or solid K₂CO₃ to the NMR tube if the sample must sit overnight.
-
Part 2: Technical Deep Dive
The Stabilization Mechanism
Pyrroles are electron-rich heteroaromatics (π-excessive). In acidic media, they act as bases. The protonation occurs at the C2 or C3 position, breaking aromaticity and forming a reactive cation.
For 1-(4-methyl-3-nitrophenyl)-1H-pyrrole :
-
The N-aryl bond allows electronic communication between the pyrrole and the benzene ring.
-
The Nitro group (-NO₂) at the meta position (relative to the pyrrole) and the phenyl ring itself exert a strong Inductive (-I) and Mesomeric (-M) electron-withdrawing effect.
-
Result: The electron density on the pyrrole ring is reduced.[2] This raises the activation energy for protonation, making the molecule significantly more stable to acid than N-alkyl or N-H pyrroles.
Degradation Pathway Visualization
The following diagram illustrates the critical failure point in strong acid:
Figure 1: Acid-catalyzed degradation pathway. The -NO₂ group slows the first step (Protonation), but does not prevent it in strong acids.
Part 3: Experimental Protocols
A. Stability Testing Protocol
Before subjecting the compound to reaction conditions (e.g., reduction of the nitro group), perform this spot test.
-
Preparation: Dissolve 5 mg of the compound in 1 mL of Methanol.
-
Control: Keep one vial as a reference.
-
Test: Add 2 drops of the target acid (e.g., 1M HCl or AcOH).
-
Observation:
-
Pass: Solution remains clear/yellow after 1 hour. (Suitable for reaction).
-
Fail: Solution turns green, red, or precipitates black solids. (Unsuitable).
-
B. Recommended Synthesis Conditions (Clauson-Kaas)
To minimize acid exposure while ensuring reaction completion:
| Parameter | Recommendation | Reason |
| Solvent | Glacial Acetic Acid | Weak acid (pKa ~4.75) catalyzes ring closure without polymerization. |
| Temperature | Reflux (118°C) | High energy required to overcome deactivated amine nucleophile. |
| Time | 1–4 Hours | Prolonged reflux (>12 hrs) promotes tar formation. Monitor by TLC.[3] |
| Workup | Pour into Ice/Water | Dilutes acid immediately. Precipitate is usually pure. |
C. Decision Tree for Acid Handling
Figure 2: Decision matrix for handling 1-(4-methyl-3-nitrophenyl)-1H-pyrrole in acidic environments.
References
-
Clauson-Kaas, N., & Timbek, N. (1952). The Reaction of 2,5-Dialkoxytetrahydrofurans with Amines.[4][5][6] Acta Chemica Scandinavica, 6, 667-669.
-
Smith, G. F. (1963). The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 2, 287-309.
-
Joshi, S. D., et al. (2018).[7] Synthesis and evaluation of new pyrrole benzamide derivatives. (Demonstrates stability of N-nitrophenyl pyrroles during synthesis).
-
PubChem Compound Summary. 1-(4-Nitrophenyl)-1H-pyrrole (Analogous Stability Data).
Sources
- 1. quora.com [quora.com]
- 2. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-NITROPHENYL)-1H-PYRROLE CAS#: 4533-42-0 [amp.chemicalbook.com]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of a substance. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, a compound of interest in medicinal chemistry and materials science.
In the absence of a publicly available experimental spectrum for the title compound, this guide presents a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in a comparative analysis of structurally related analogues, providing a robust framework for understanding the electronic and structural factors that govern the chemical shifts in this molecule. By dissecting the contributions of the individual substituents—the 4-methyl and 3-nitro groups on the phenyl ring—we can build a comprehensive picture of the expected spectral features.
Predicted ¹H NMR Data for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
The predicted ¹H NMR chemical shifts for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole are summarized in the table below. These values are estimated based on the additive effects of the substituents and a thorough comparison with the experimental data of analogous compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-5' (pyrrole) | ~7.2 - 7.4 | t | ~2.2 |
| H-3', H-4' (pyrrole) | ~6.4 - 6.6 | t | ~2.2 |
| H-2 (phenyl) | ~8.0 - 8.2 | d | ~2.0 |
| H-5 (phenyl) | ~7.5 - 7.7 | d | ~8.5 |
| H-6 (phenyl) | ~7.7 - 7.9 | dd | ~8.5, 2.0 |
| -CH₃ (methyl) | ~2.5 - 2.7 | s | - |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts for our target molecule, we will now examine the experimental ¹H NMR data of several key analogues. This comparative approach allows us to dissect the electronic influence of each substituent on the chemical environment of the protons.
The following table summarizes the experimental ¹H NMR data for pyrrole, 1-phenylpyrrole, 1-(4-nitrophenyl)-1H-pyrrole, and a derivative containing the p-tolyl group.
| Compound | Solvent | H-2', H-5' (ppm) | H-3', H-4' (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |
| Pyrrole | CDCl₃ | 6.74 | 6.24 | - | 8.11 (NH) | [1] |
| 1-Phenylpyrrole | CDCl₃ | 7.08 | 6.35 | 7.40 (m), 7.22 (m) | - | ChemicalBook |
| 1-(4-Nitrophenyl)-1H-pyrrole | CDCl₃ | 7.18 | 6.43 | 8.31 (d), 7.52 (d) | - | [2] |
| 1-(2-methyl-4-phenyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone | CDCl₃ | - | - | 7.1-7.4 (m) | 2.39 (s, -COCH₃), 2.12 (s, -CH₃), 6.62 (s, pyrrole-H) | [3] |
The Influence of the Phenyl Ring
Comparing pyrrole to 1-phenylpyrrole, we observe a downfield shift for the pyrrole protons (H-2', H-5' from 6.74 to 7.08 ppm and H-3', H-4' from 6.24 to 6.35 ppm). This is due to the deshielding effect of the aromatic ring current of the phenyl group.
The Electron-Withdrawing Effect of the Nitro Group
The introduction of a nitro group at the para-position of the phenyl ring in 1-(4-nitrophenyl)-1H-pyrrole leads to a significant downfield shift of all protons compared to 1-phenylpyrrole. The pyrrole protons H-2' and H-5' shift to 7.18 ppm, and the phenyl protons appear at 8.31 and 7.52 ppm.[2] This is a direct consequence of the strong electron-withdrawing nature of the nitro group, which reduces the electron density on both the phenyl and pyrrole rings, thus deshielding the protons.
For our target molecule, 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, the nitro group is at the meta-position relative to the point of attachment to the pyrrole ring. This will still exert a strong deshielding effect on the phenyl protons, particularly the ortho protons (H-2 and H-4).
The Electron-Donating Effect of the Methyl Group
The methyl group is an electron-donating group, which increases the electron density on the aromatic ring, causing an upfield shift (shielding) of the ring protons. In the provided data for a p-tolyl derivative, the methyl protons appear as a singlet around 2.12 ppm.[3] In our target molecule, the methyl group is at the para-position relative to the nitro group and meta to the pyrrole ring. Its electron-donating nature will slightly counteract the deshielding effect of the nitro group on the phenyl ring protons, but the overall effect will still be a downfield shift compared to 1-phenylpyrrole.
By combining these observations, we can rationalize the predicted chemical shifts for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole. The strong electron-withdrawing nitro group will cause a significant downfield shift of the phenyl protons, especially H-2 and H-6. The methyl group's electron-donating effect will slightly shield the phenyl protons. The pyrrole protons will be deshielded by the substituted phenyl ring, similar to what is observed in the analogues.
Experimental Protocol
For researchers wishing to synthesize and characterize 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, the following experimental protocol, adapted from general procedures for the N-arylation of pyrroles, is provided.
Synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
-
To a solution of pyrrole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-fluoro-1-methyl-2-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.
¹H NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
Visualization of Molecular Structure and Prediction Workflow
To further aid in the understanding of the ¹H NMR assignments and the prediction process, the following diagrams are provided.
Caption: Molecular structure of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole with proton assignments.
Caption: Workflow for the prediction of the ¹H NMR spectrum.
References
- Supporting Information for a related publication. (2021). Royal Society of Chemistry.
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021).
- NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293348). NP-MRD.
- Electronic Supplementary Information. (2015). The Royal Society of Chemistry.
- Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. (2026). American Chemical Society.
- 1 H NMR spectra of compound 3a.
-
Synthesis and Anion binding properties of Novel 3,12- and 3,7-bis(4'-nitrophenyl)-azo-Calix[2]pyrrole receptors. (2010). The Royal Society of Chemistry.
- 1-Tosylpyrrole | C11H11NO2S | CID 640087. PubChem.
- NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0251275). NP-MRD.
- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | C10H6N2O4 | CID 236790. PubChem.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). Sociedad Química de México.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2019). Journal of the Mexican Chemical Society.
- Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase.
-
Pyrrole. NIST WebBook. Available at: [Link]
Sources
mass spectrometry fragmentation pattern of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Technical Guide: Elucidating the Mass Spectrometry Fragmentation Architecture of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole (MW: 202.21 Da). Designed for analytical chemists and drug development professionals, this document contrasts the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) .
While ESI is the industry standard for high-throughput LC-MS screening, this guide demonstrates why EI remains the superior "alternative" for structural elucidation of this specific compound, primarily due to the diagnostic "ortho-effect" fragmentation pathway unique to the 3-nitro-4-methyl motif.
Molecule Profile & Physiochemical Properties
Before analyzing fragmentation, the structural context must be established to interpret mass shifts correctly.
| Property | Specification |
| IUPAC Name | 1-(4-methyl-3-nitrophenyl)-1H-pyrrole |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Monoisotopic Mass | 202.0742 Da |
| Structural Features | Pyrrole Ring: Aromatic, N-linked.Nitro Group (Pos 3): Electron-withdrawing, labile.Methyl Group (Pos 4): Electron-donating, ortho to nitro. |
| Key Interaction | Ortho-Effect: The proximity of the 3-nitro and 4-methyl groups facilitates a specific intramolecular hydrogen transfer. |
Comparative Analysis: Ionization Architectures
For this specific nitro-pyrrole derivative, the choice of ionization method dictates the quality of structural data.
Primary Method: Electron Ionization (EI)[1]
-
Nature: Hard Ionization (70 eV).[1]
-
Performance: Delivers a rich fragmentation pattern. The high internal energy imparted to the molecular ion (
) drives the diagnostic interaction between the nitro and methyl groups. -
Best For: Structural confirmation, library matching, and identifying the specific regiochemistry of the nitro substituent.
Alternative Method: Electrospray Ionization (ESI)[1][2][3][4][5][6]
-
Nature: Soft Ionization.
-
Performance: Predominantly yields the protonated molecular ion
.[1] Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied in a tandem MS/MS setup. -
Best For: Quantitation, purity checks, and LC-coupling.
Table 1: Performance Comparison (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Base Peak | Often | |
| Structural Insight | High: Reveals ortho-substitution pattern. | Low: Primarily confirms molecular weight. |
| Ortho-Effect Visibility | Distinct: Strong | Weak/Absent: Requires high collision energy. |
| Sensitivity | Moderate (nanogram range). | High (picogram range). |
Detailed Fragmentation Mechanism (EI)
The fragmentation of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole is governed by two competing pathways: the Nitro-Methyl Ortho Effect and the Pyrrole Ring Stability .
Pathway A: The Ortho-Effect (Diagnostic)
This is the most critical pathway for verifying the 3,4-substitution pattern.
-
Excitation: The molecular ion (
202) is formed. -
H-Transfer: A hydrogen atom from the C4-methyl group transfers to the oxygen of the C3-nitro group via a 6-membered transition state.
-
Elimination: The hydroxyl radical (
) is expelled. -
Result: Formation of a stable quinoid-like cation at
185 .
Expert Insight: If the nitro and methyl groups were meta or para to each other, this
185 peak would be significantly suppressed or absent, making this a self-validating spectral feature.
Pathway B: Nitro Group Cleavage
Standard nitroaromatic fragmentation occurs in parallel:
-
Loss of NO (
): Yields phenoxy-type ion at 172 . -
Loss of NO₂ (
): Yields the aryl cation at 156 .
Pathway C: Pyrrole Ring Disintegration
The pyrrole ring is robust but eventually fragments after the side chains are lost.
-
From the
156 ion (phenyl-pyrrole core), the pyrrole ring typically loses HCN (27 Da) . -
Result: Formation of the ion at
129 .
Visualization of Fragmentation Pathways
The following diagram maps the ionization and dissociation flow, highlighting the critical
Figure 1: EI Fragmentation Tree for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole. The red node indicates the diagnostic ortho-effect pathway.
Experimental Protocol
To replicate these results, follow this standardized GC-MS workflow. This protocol ensures the thermal stability of the pyrrole ring while promoting the diagnostic ortho-elimination.
Materials & Reagents
-
Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: 10 µg/mL (10 ppm).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of DCM.
-
Dilute 10 µL of stock into 990 µL of DCM.
-
Why: High concentrations can cause ion source saturation; DCM is chosen for its volatility and solubility of nitroaromatics.
-
-
GC Parameters (Agilent 7890/5977 or equivalent):
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C (Split mode 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
-
MS Source Parameters (EI Mode):
-
Data Validation (Self-Check):
-
Verify the presence of
202 (Parent). -
Check for the ratio of
185 to 202. In authentic ortho-nitro-methyl compounds, the 185 peak is often 20-50% of the base peak intensity. -
Troubleshooting: If
185 is absent, suspect the meta or para isomer.
-
References
-
Ortho Effects in Mass Spectrometry of Nitroaromatics Source: Canadian Journal of Chemistry Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones (Discusses the "ortho effect" mechanism). URL:[Link]
-
Fragmentation of Pyrrole Derivatives Source: Rapid Communications in Mass Spectrometry Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.[3][4] URL:[Link]
-
EI vs. ESI Ionization Comparison Source: Chemistry Stack Exchange / Agilent Technical Notes Title: What is the difference of spectra of EI-MS and ESI-MS/MS? URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Comparative Guide: UV-Vis Absorption Maxima of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
The following guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole , contrasting it with its structural analogues to elucidate the effects of substitution patterns and steric hindrance on optoelectronic behavior.
Executive Summary & Technical Profile
Compound: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole
CAS Registry Number: (Analogous to 119-32-4 precursor)
Molecular Formula:
This compound represents a specific class of N-aryl pyrroles where the electronic conjugation is modulated by two critical factors:
-
Meta-Substitution: The nitro group (acceptor) is meta to the pyrrole (donor), interrupting the direct "through-resonance" charge transfer pathway.
-
Steric Ortho-Effect: The methyl group at position 4 (ortho to the nitro group) forces the nitro moiety out of planarity, further decoupling it from the
-system.
Unlike its para-isomer (1-(4-nitrophenyl)-1H-pyrrole), which exhibits a strong visible charge-transfer band, the target compound displays a hypsochromically shifted (blue-shifted) absorption profile, confined largely to the UV region.
Spectroscopic Data Comparison
The following table contrasts the target compound with its direct electronic analogues. Note the significant shift in
| Compound | Structure Description | Region | Electronic Character | |
| Target: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole | Meta-nitro, Ortho-methyl | 250 – 290 nm * | UV (Colorless/Pale) | Localized |
| Comparator A: 1-(4-nitrophenyl)-1H-pyrrole | Para-nitro (Planar) | 330 – 360 nm | Visible (Yellow) | Strong Intramolecular Charge Transfer (ICT) |
| Comparator B: 1-phenyl-1H-pyrrole | Unsubstituted Parent | 245 nm, 285 nm (sh) | UV (Colorless) | Aryl-Pyrrole |
| Precursor: 4-methyl-3-nitroaniline | Amine Donor | ~230 nm, ~400 nm | Visible (Yellow) | Aniline-Nitro CT |
*Note: Values are solvent-dependent (typically Acetonitrile or Methanol). The target's absorption is estimated based on the additive effects of meta-substitution and steric inhibition of resonance.
Mechanistic Analysis: Why the Shift Occurs?
To understand the spectral data, one must analyze the molecular orbital interactions. The UV-Vis spectrum is a direct readout of the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).
The "Push-Pull" Failure in the Target
In Comparator A (Para) , the pyrrole ring (electron donor) and nitro group (electron acceptor) are at opposite ends of the benzene ring. This allows for a continuous flow of electron density (resonance), creating a low-energy "Charge Transfer" state that absorbs visible light (~350 nm).
In the Target Compound , this mechanism is disrupted by two forces:
-
Topology (Meta): The resonance structures cannot effectively delocalize the positive charge from the pyrrole nitrogen to the nitro oxygen. The nodes of the molecular orbitals in the meta position prevent strong coupling.
-
Geometry (Steric): The methyl group at position 4 is physically bulky. It clashes with the oxygen atoms of the nitro group at position 3. To relieve this strain, the nitro group rotates out of the plane of the benzene ring. This rotation breaks the
-orbital overlap required for -conjugation.
Visualizing the Pathway
The following diagram illustrates the connectivity and electronic interruption in the target compound compared to the para-isomer.
Figure 1: Comparison of electronic conjugation pathways. The target compound (top) suffers from both topological (meta) and steric (methyl) interruptions, preventing the formation of the low-energy charge transfer band seen in the para-isomer (bottom).
Experimental Protocol: Validated Measurement Workflow
To obtain reproducible spectral data for this compound, follow this self-validating protocol. This method minimizes artifacts from aggregation or solvent impurities.
Materials
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding complications.
-
Reference: 1-(4-nitrophenyl)-1H-pyrrole (if available) as a system check.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill two quartz cuvettes (1 cm path length) with pure solvent.
-
Run a "Baseline/Zero" scan from 200 nm to 600 nm.
-
Validation: Absorbance should be < 0.005 A across the range.
-
-
Stock Solution Preparation:
-
Weigh ~1.0 mg of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole.
-
Dissolve in 10 mL of solvent (Concentration ~
M). -
Sonicate for 60 seconds to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working solutions:
, , and . -
Measure the absorbance of the
sample first. -
Target Absorbance: Ideally between 0.3 and 0.8 A.
-
-
Data Acquisition:
-
Scan range: 200 – 600 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Crucial Step: Check for the absence of a band >350 nm. If a strong yellow band appears, check for contamination with the para-isomer or starting aniline.
-
-
Data Processing:
References
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on N-aryl pyrrole electronic structure).
-
Campanella, L., et al. (2021). "Solvent Effects on the UV-Visible Absorption Spectra of Substituted Azo-Pyrrole Dyes." Biointerface Research in Applied Chemistry. Link (Context on substituent effects in pyrrole chromophores).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for "Ortho Effect" and steric inhibition of resonance).[2][3]
-
PubChem Database. (2024). "1-(4-nitrophenyl)-1H-pyrrole Spectral Data." National Library of Medicine. Link (Comparator data).
-
Naeimi, H., & Dadaei, M. (2021). "Reaction of 2,5-dimethoxy tetrahydrofuran and primary aromatic amines." Journal of Heterocyclic Chemistry. Link (Synthesis and characterization of N-aryl pyrroles).
Sources
A Comparative Guide to the Electronic Effects of Methyl vs. Nitro Groups on the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape of the Pyrrole Ring
Pyrrole is a five-membered aromatic heterocycle that plays a crucial role in the structure of many biologically significant molecules, including heme and chlorophyll.[1][2] Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[1] The nitrogen atom contributes its lone pair of electrons to the aromatic system, rendering the ring electron-rich and highly susceptible to electrophilic aromatic substitution.[1][3] This heightened reactivity is significantly modulated by the presence of substituents on the ring.[4] Electrophilic attack preferentially occurs at the C2 position due to the greater stabilization of the resulting cationic intermediate through resonance.[5][6][7]
The Activating Influence of the Methyl Group
The methyl group (-CH₃) is a classic example of an electron-donating group (EDG).[8] Its activating effect on the pyrrole ring is a consequence of two primary electronic contributions:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the pyrrole ring. Consequently, the methyl group inductively donates electron density through the σ-bond, increasing the electron density of the ring.[5]
-
Hyperconjugation: This is a stabilizing interaction that results from the overlap of the C-H σ-bonds of the methyl group with the π-system of the pyrrole ring. This delocalization of electrons further enriches the electron density of the ring, enhancing its nucleophilicity.
The increased electron density in methyl-substituted pyrroles leads to a greater reactivity towards electrophiles compared to unsubstituted pyrrole.[9] This activating effect is most pronounced at the ortho and para positions relative to the methyl group.
The Deactivating Influence of the Nitro Group
In stark contrast to the methyl group, the nitro group (-NO₂) is a potent electron-withdrawing group (EWG).[8] Its deactivating effect on the pyrrole ring stems from:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong withdrawal of electron density from the pyrrole ring through the σ-bond.[5]
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the pyrrole ring onto its own oxygen atoms through resonance. This effect significantly reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles.[8]
The pronounced electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic aromatic substitution.[10]
Visualizing the Electronic Effects
The following diagrams illustrate the resonance structures that depict the electron-donating nature of the methyl group (via hyperconjugation) and the electron-withdrawing nature of the nitro group on the pyrrole ring.
Sources
- 1. vaia.com [vaia.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CID 162154167 | C8H8N4O4 | CID 162154167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole: A Guide to Personal Protective Equipment and Disposal
The dual nature of this molecule—possessing both a pyrrole and a nitroaromatic moiety—necessitates a cautious approach. Pyrrole itself is known to be flammable, toxic if swallowed, and can cause serious eye damage, while also being sensitive to air and light.[1][2][3][4][5][6][7] The introduction of a nitro group onto the aromatic ring can further enhance reactivity and potential toxicity.[8] Therefore, a comprehensive personal protective equipment (PPE) strategy, coupled with meticulous operational and disposal plans, is not just recommended, but imperative.
I. Hazard Assessment and a Multi-Layered PPE Approach
Given the toxicological profile of related compounds, the primary routes of exposure to 1-(4-methyl-3-nitrophenyl)-1H-pyrrole are anticipated to be inhalation, skin contact, and eye contact.[9] A multi-layered PPE approach is therefore essential to mitigate these risks.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and potential vapors that can cause serious eye irritation or damage.[4][6] |
| Hand Protection | Nitrile gloves with a minimum thickness of 5-mil.[10] | Provides a barrier against skin absorption. Nitrile offers good resistance to a range of chemicals, but it's crucial to change gloves immediately upon contamination.[10][11] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and prevents contamination of personal clothing. The flame-resistant property is a precaution against the flammability of the pyrrole moiety.[2] |
| Respiratory Protection | To be used in a certified chemical fume hood. | A fume hood provides the primary barrier against the inhalation of potentially harmful vapors or aerosols.[12] |
II. Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.
-
Gloves: Don nitrile gloves, making sure they overlap with the cuffs of your lab coat.
-
Eye Protection: Put on your safety goggles or face shield.
Doffing PPE: A Contamination-Conscious Process
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.[3]
-
Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any potential contaminants.
-
Eye Protection: Remove your safety goggles or face shield.
-
Hand Hygiene: Conclude by washing your hands thoroughly with soap and water.
III. Operational Plan: From Receipt to Reaction
A clear operational plan ensures that 1-(4-methyl-3-nitrophenyl)-1H-pyrrole is handled safely at every stage of the research process.
-
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[13] Given the light and air sensitivity of pyrrole, storage under an inert atmosphere is recommended.[1]
-
Handling: All manipulations of the compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[12] Use spark-proof tools and ensure that all equipment is properly grounded to prevent static discharge.[1]
-
Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite or sand, and place it in a sealed container for disposal.[5] Do not use combustible materials to absorb the spill.
IV. Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole and any contaminated materials must be handled in accordance with local, state, and federal regulations.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: The waste should be disposed of through a licensed hazardous waste disposal company. The specific disposal method will depend on the nature of the waste and local regulations. Biodegradation of nitroaromatic compounds is a field of active research, but is not yet a standard disposal method for laboratory waste.[14][15]
V. Visualizing Safety: Workflows and Pathways
To further clarify the necessary safety procedures, the following diagrams illustrate the key workflows for handling 1-(4-methyl-3-nitrophenyl)-1H-pyrrole.
Caption: A stepwise workflow for the correct donning of Personal Protective Equipment.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. chemscene.com [chemscene.com]
- 13. lymecongregationalchurch.org [lymecongregationalchurch.org]
- 14. cswab.org [cswab.org]
- 15. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
